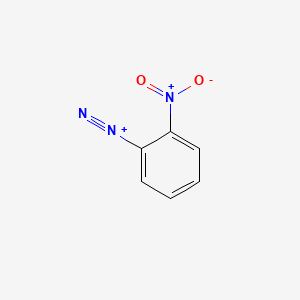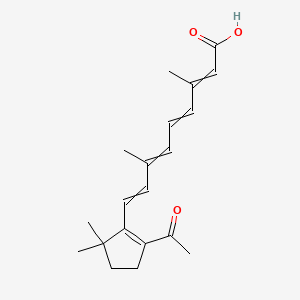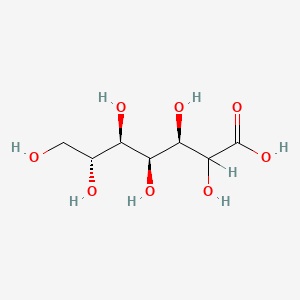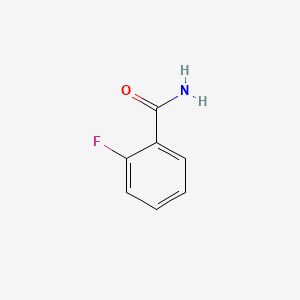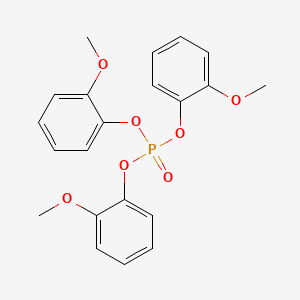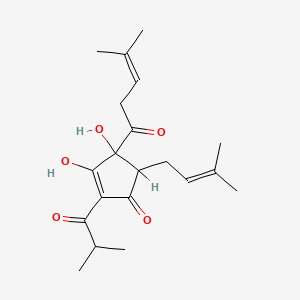
异构葎草酮
描述
Isocohumulone is a chemical compound that belongs to the class of compounds known as iso-alpha acids. It contributes to the bitter taste of beer and is found in hops . The molecular formula of Isocohumulone is C20H28O5 .
Synthesis Analysis
Isocohumulones are generated by the isomerization of humulone . They have been used in analysis methods such as chemical ionization and analytical methods. These methods use sodium hydroxide solution to extract cis-isocohumulone from hops and measure its concentration .Molecular Structure Analysis
The molecular structure of Isocohumulone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
When beer is exposed to light, isocohumulones can decompose in a reaction catalyzed by riboflavin to generate free-radical species by the homolytic cleavage of the exocyclic carbon-carbon bond .Physical And Chemical Properties Analysis
The average mass of Isocohumulone is 348.433 Da and its monoisotopic mass is 348.193665 Da .科学研究应用
过氧化物酶体增殖物激活受体激活和胰岛素抵抗降低:异葎草酮(包括异构葎草酮)源自啤酒花,可激活过氧化物酶体增殖物激活受体α和γ,从而提高以高脂肪饮食喂养的小鼠和2型糖尿病患者的胰岛素敏感性。这通过降低血浆葡萄糖、甘油三酯和游离脂肪酸水平得到证实,而体重没有明显增加。这些作用类似于糖尿病治疗中使用的噻唑烷二酮类药物 (Yajima et al., 2004).
血脂状态调节:口服异葎草酮(包括异构葎草酮)可导致小鼠血液甘油三酯和非酯化游离脂肪酸水平、肝脏胆固醇含量和脂肪组织重量显着降低。这表明异构葎草酮在血脂异常和代谢综合征中具有潜在的治疗作用 (Yoshida, 2009).
糖尿病前期的高血糖和体脂减少:异葎草酮(包括异构葎草酮)已被证明可以降低日本糖尿病前期受试者的空腹血糖、糖化血红蛋白和体重指数,表明在管理糖尿病和肥胖的早期阶段具有有益作用 (Obara et al., 2009).
肾损伤的改善:源自啤酒花的异葎草酮(包括异构葎草酮)在大鼠盐敏感性高血压大鼠中表现出肾脏保护作用,可能通过抗氧化机制。这突出了其在管理与高血压和代谢紊乱相关的肾脏并发症中的潜在用途 (Namikoshi et al., 2007).
作用机制
Isohumulones, including isocohumulone, have been found to activate both peroxisome proliferator-activated receptor α and γ, and reduce insulin resistance . This suggests that isohumulones can improve insulin sensitivity in high fat diet-fed mice with insulin resistance and in patients with type 2 diabetes .
未来方向
The therapeutic benefits of isocohumulones, including their potential to improve insulin sensitivity, suggest promising future directions for research and potential medical applications . Further studies are needed to fully understand the potential health benefits and risks associated with isocohumulone and other isohumulones.
属性
IUPAC Name |
3,4-dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7-8,13-14,24-25H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFYHZSOIALRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948114 | |
| Record name | 3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25269-20-9 | |
| Record name | Isocohumulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25269-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025269209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)-2-(2-methylpropanoyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-4-(4-methyl-1-oxopent-3-enyl)-2-(2-methyl-1-oxopropyl)cyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isocohumulone has been found to activate both Peroxisome Proliferator-activated Receptor alpha (PPARα) and PPARγ. [, ] PPARs are nuclear receptors involved in regulating lipid and glucose metabolism. Activation of these receptors by isocohumulone leads to downstream effects such as:
- Improved Insulin Sensitivity: Isocohumulone treatment has shown enhanced glucose tolerance and reduced insulin resistance in high-fat diet-fed mice. [, ]
- Reduced Plasma Lipid Levels: Studies in diabetic mice models demonstrated reduced plasma glucose, triglyceride, and free fatty acid levels following isocohumulone treatment. [, ]
- Increased Fatty Acid Oxidation: Isocohumulone treatment was associated with increased liver fatty acid oxidation in mice. [, ]
- Effects on Adipocytes: Treatment with isohumulones, including isocohumulone, led to a decrease in size and an increase in apoptosis of hypertrophic adipocytes in mice. [, ]
ANone: Yes, molecular dynamics simulations suggest that isocohumulone, specifically the cis isomer, exhibits high surface activity and readily adsorbs at the air-water interface. [] This adsorption facilitates the binding of barley lipid transfer protein (LTP) to the interface, strengthening the protein layer surrounding foam bubbles and enhancing foam stability. []
ANone: The molecular formula of isocohumulone is C21H30O5, and its molecular weight is 362.46 g/mol. []
ANone: NMR techniques, particularly 1H and 13C NMR, along with 2D methods like COSY, HMQC, and HMBC, are instrumental in distinguishing cis and trans isomers of isocohumulone. Key differences lie in the chemical shifts of specific protons (H-5, H-1''', H-2''') and the C-5 carbon. Additionally, the splitting patterns of H-5 and H-2'' protons differ between the isomers. [, ]
ANone: Yes, molecular dynamics simulations have been employed to investigate the interaction between cis-isocohumulone and barley lipid transfer protein (LTP) at the air-water interface. [] These simulations provided valuable insights into the mechanism by which isocohumulone contributes to beer foam stability. []
ANone: In silico analyses, specifically molecular docking, have shed light on the binding mode of isocohumulone isomers to human bitter taste receptors (TAS2R1, TAS2R14, and TAS2R40). These studies highlight the importance of a conserved asparagine residue in transmembrane helix 3 for ligand recognition. [] Notably, variations in the binding site residues among these receptors contribute to ligand specificity. []
ANone: Yes, research suggests that cis isomers of iso-α-acids tend to be more potent in terms of bitterness perception compared to their trans counterparts. [] This highlights the influence of stereochemistry on the interaction of these compounds with taste receptors.
ANone: Tetrahydroiso-α-acids exhibit remarkable stability even upon prolonged storage in beer, making them an attractive option for brewers aiming to maintain consistent bitterness profiles over time. [] This stability contrasts with the relative instability of trans-iso-α-acids, particularly during beer aging. []
ANone: Animal studies have provided compelling evidence for the potential of isohumulones, including isocohumulone, in combating metabolic disorders. For instance, administration of isohumulone or isocohumulone to mice effectively activated both PPARα and PPARγ. [] Furthermore, these compounds exhibited notable anti-diabetic and hypolipidemic effects in these animal models. []
ANone: A pilot double-blind, placebo-controlled study investigated the impact of isohumulones on patients with Type 2 diabetes. The results suggested that isohumulones could significantly reduce blood glucose and hemoglobin A1c levels after eight weeks of treatment. [] While preliminary, these findings warrant further investigation in larger, well-controlled clinical trials to confirm the efficacy and safety of isohumulones for managing Type 2 diabetes.
ANone: Several analytical methods have been developed for the determination of iso-α-acids in beer, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection offers a robust and sensitive approach for quantifying individual iso-α-acid isomers in beer. [, , , , ]
- Gas Chromatography (GC): GC methods, typically after derivatization of iso-α-acids, have been employed for their analysis, enabling separation of different homologs and isomers. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of LC with the sensitivity and selectivity of MS, providing accurate identification and quantification of iso-α-acids and their degradation products in beer. [, ]
ANone: HPLC has been successfully employed to monitor the degradation kinetics of iso-α-acids in beer during storage. [, ] By quantifying the concentrations of individual isomers over time, researchers can determine degradation rates and assess the impact of factors like pH and temperature on stability. [, ]
ANone: The thermal isomerization of cohumulone represents a crucial step in the transformation of α-acids into iso-α-acids during the beer brewing process. Research focused on understanding the precise mechanisms and kinetics of this reaction is crucial for optimizing brewing conditions and enhancing the efficiency of iso-α-acid production. []
ANone: Early investigations into the chemistry of hop constituents established that treating humulone with hot aqueous alkali or cold potassium tert-butoxide in tert-butanol yielded a relatively pure form of isohumulone A. [] This finding marked a significant milestone in understanding the chemical transformations of hop compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


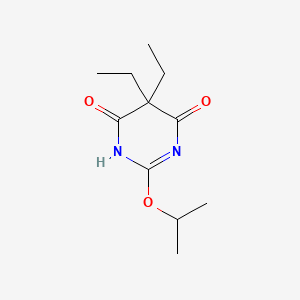
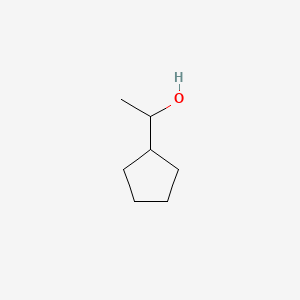
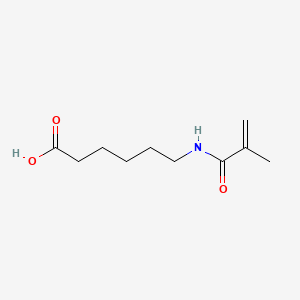
![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)


